3-(3-chloropropyl)-4-methoxy-2H-indazole
Description
3-(3-Chloropropyl)-4-methoxy-2H-indazole is a heterocyclic compound featuring an indazole core substituted with a 3-chloropropyl group at position 3 and a methoxy group at position 4. Indazole, a bicyclic structure with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity, aromatic π-system, and metabolic stability. This compound’s applications remain speculative but could align with indazole derivatives explored in oncology, neurology, or anti-inflammatory therapies.
Properties
Molecular Formula |
C11H13ClN2O |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
3-(3-chloropropyl)-4-methoxy-2H-indazole |
InChI |
InChI=1S/C11H13ClN2O/c1-15-10-6-2-4-8-11(10)9(14-13-8)5-3-7-12/h2,4,6H,3,5,7H2,1H3,(H,13,14) |
InChI Key |
OOECKXUXUOVWLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NNC(=C21)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 3-Chloropropyl Substituents
The 3-chloropropyl moiety is a recurring feature in several pharmacologically relevant compounds (Table 1). Key analogues include:
Key Observations:
- Core Heterocycle Differences : The indazole core offers rigidity and hydrogen-bonding sites distinct from phenethylamine’s flexible backbone or piperidine’s saturated ring. This may influence target selectivity (e.g., indazole’s preference for kinase binding vs. piperidine’s CNS receptor interactions).
- Substituent Positioning : The methoxy group at position 4 in the target compound could act as an electron-donating group, altering aromatic electrophilicity compared to the xylyl ether’s electron-withdrawing effects.
Functional Group and Pharmacokinetic Comparisons
Methoxy vs. Ether Linkages
- 4-Methoxy in Indazole: Enhances lipophilicity (logP) and may slow oxidative metabolism compared to non-methoxy analogues. Methoxy groups are common in CNS drugs to improve blood-brain barrier penetration .
- Xylyl Ether : The ether linkage in 3-chloropropyl-2,5-xylyl ether increases stability against hydrolysis but reduces hydrogen-bonding capacity compared to indazole’s nitrogen-rich core .
Chloropropyl Chain Effects
- Alkylating Potential: The 3-chloropropyl group in the target compound and N-(3-chloropropyl)-α-methylphenethylamine could facilitate covalent interactions with thiol groups (e.g., cysteine residues in enzymes), a feature exploited in prodrug design .
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